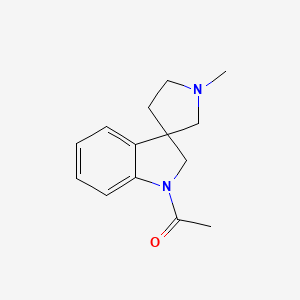
1-Acetyl-1'-methylspiro(indoline-3,3'-pyrrolidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) typically involves a three-component one-pot reaction. This method includes the 1,3-dipolar cycloaddition of azomethine ylides, which are generated in situ from the condensation of isatins with sarcosine, and a dipolarophile such as trans-1,2-dibenzoylethylene . This reaction is carried out under conventional heating and provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of bacterial cell walls .
Comparación Con Compuestos Similares
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can be compared to other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and have similar biological activities, including anticancer and antimicrobial properties.
Spiropyrrolidines: These compounds share the pyrrolidine ring and are used in similar applications, such as medicinal chemistry and organic synthesis.
The uniqueness of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) lies in its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64158-05-0 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1-(1'-methylspiro[2H-indole-3,3'-pyrrolidine]-1-yl)ethanone |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-14(7-8-15(2)9-14)12-5-3-4-6-13(12)16/h3-6H,7-10H2,1-2H3 |
Clave InChI |
NFKVONBKZSTPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2(CCN(C2)C)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


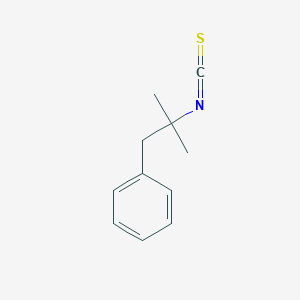

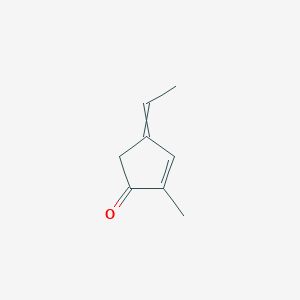
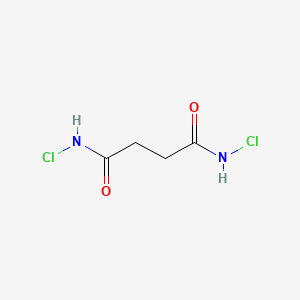

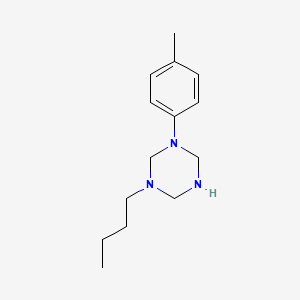
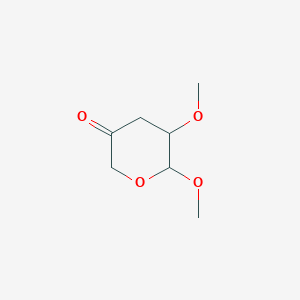
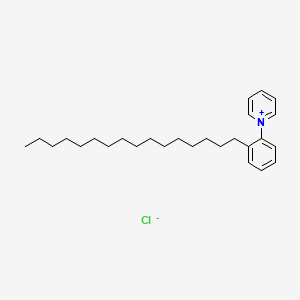
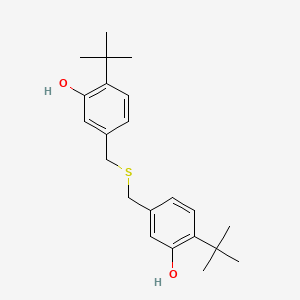
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
